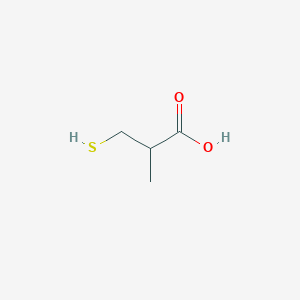
Eplerenone Hydroxyacid Potassium Salt
Overview
Description
Scientific Research Applications
Treatment of Diabetic Nephropathy
Eplerenone has been studied for its efficacy in treating diabetic nephropathy (DN), a condition that significantly increases the risk of cardiovascular disease and elevates morbidity and mortality in diabetic patients . The compound’s anti-inflammatory and anti-fibrotic properties make it a promising candidate for managing chronic kidney disease (CKD) associated with diabetes.
Management of Cardiovascular Risk Factors
The control of cardiovascular risk factors is crucial in the management of DN. Eplerenone’s role in reducing albuminuria and its potential application alongside angiotensin-converting enzyme inhibitors (ACEIs), angiotensin receptor blockers (ARBs), and sodium-glucose cotransporter 2 (SGLT2) inhibitors is a significant area of research .
Reduction of Albuminuria
Clinical trials have demonstrated that eplerenone can significantly reduce urinary albumin or protein excretion, which is a key indicator of kidney damage in patients with DN . This application is particularly important for preventing the progression of kidney disease.
Anti-Fibrotic Effects
Eplerenone has shown promise in reducing levels of laminin, an indicator of renal fibrosis . By mitigating fibrotic processes, eplerenone could play a role in preserving kidney function in patients with CKD.
Blood Pressure Regulation
Eplerenone’s ability to lower systolic blood pressure (SBP) is another valuable application in the context of DN treatment . Controlling blood pressure is essential for reducing the risk of further complications in patients with kidney disease.
Potassium Homeostasis
The compound has been associated with a significant increase in serum potassium levels, which is important for maintaining potassium homeostasis in patients undergoing treatment for hypertension and hyperaldosteronism .
Treatment of Salt-Sensitive Hypertension
Eplerenone is effective in treating salt-sensitive hypertension, a condition where blood pressure rises in response to salt intake . This application is crucial for patients who are particularly sensitive to dietary sodium.
Idiopathic Hyperaldosteronism
The selective mineralocorticoid receptor antagonism of eplerenone makes it an effective treatment for idiopathic hyperaldosteronism, a disorder characterized by excessive aldosterone production without a clear cause .
Mechanism of Action
Target of Action
Eplerenone Hydroxyacid Potassium Salt, similar to Eplerenone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
Eplerenone Hydroxyacid Potassium Salt binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This action inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
The compound’s interaction with its targets leads to sustained increases in plasma renin and serum aldosterone . The compound’s action on these biochemical pathways results in the mitigation of renal sodium reabsorption by antagonizing aldosterone levels .
Pharmacokinetics
The pharmacokinetics of Eplerenone, which Eplerenone Hydroxyacid Potassium Salt is similar to, has been studied. It was found that in patients with heart failure, steady-state AUC and Cmax were 38% and 30% higher, respectively, compared to controls . This suggests that the compound’s ADME properties may impact its bioavailability.
Result of Action
Eplerenone Hydroxyacid Potassium Salt exerts beneficial effects by significantly reducing urinary albumin or protein excretion, systolic blood pressure (SBP), and laminin levels .
Action Environment
The action of Eplerenone Hydroxyacid Potassium Salt can be influenced by various environmental factors. For instance, the compound’s antihypertensive mechanism of action mitigates renal sodium reabsorption by antagonizing aldosterone levels . Furthermore, mineralocorticoid receptors, which the compound targets, are expressed in all cardiovascular tissues (e.g., vascular endothelial cells and smooth muscle cells) to reduce blood pressure by blocking signal transduction effects .
Future Directions
Eplerenone has been shown to be effective in reducing urinary protein and anti-fibrosis in patients with diabetic nephropathy (DN), and it also shows a specific improvement in blood pressure . This suggests potential future directions for the use of Eplerenone and its metabolites, including Eplerenone Hydroxyacid Potassium Salt, in the treatment of DN and potentially other conditions.
properties
IUPAC Name |
potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKXKJMKEHYPBV-NKAIHNAKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675881 | |
| Record name | potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eplerenone Hydroxyacid Potassium Salt | |
CAS RN |
95716-98-6 | |
| Record name | potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)










